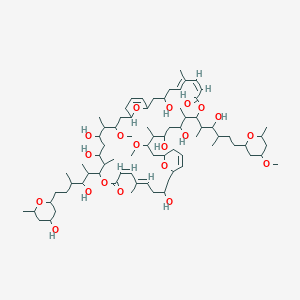

Swinholide C

Description

Properties

CAS No. |

132923-51-4 |

|---|---|

Molecular Formula |

C77H130O20 |

Molecular Weight |

1375.8 g/mol |

IUPAC Name |

(5E,7Z,27E,29Z)-3,13,15,25,35,37-hexahydroxy-11-[3-hydroxy-6-(4-hydroxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-33-[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione |

InChI |

InChI=1S/C77H130O20/c1-44-22-28-56(78)36-59-19-17-21-62(95-59)41-71(91-15)51(8)67(82)43-69(84)53(10)77(55(12)75(88)47(4)27-31-64-39-65(89-13)35-49(6)93-64)97-73(86)33-25-45(2)23-29-57(79)37-60-18-16-20-61(94-60)40-70(90-14)50(7)66(81)42-68(83)52(9)76(96-72(85)32-24-44)54(11)74(87)46(3)26-30-63-38-58(80)34-48(5)92-63/h16-19,22-25,32-33,46-71,74-84,87-88H,20-21,26-31,34-43H2,1-15H3/b32-24-,33-25-,44-22+,45-23+ |

InChI Key |

KHVNUSQFQXCPIZ-IWYVOTITSA-N |

SMILES |

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)O |

Isomeric SMILES |

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(C/C=C(/C=C\C(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(C/C=C(/C=C\C(=O)O2)\C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)\C)O)OC)C)O)O)C)O)O |

Canonical SMILES |

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)O |

Synonyms |

swinholide C |

Origin of Product |

United States |

Natural Occurrence and Biosource Investigations of Swinholide C

Isolation from Marine Sponge Species, notably Theonella swinhoei

Swinholide C was first identified as a natural product isolated from the marine sponge Theonella swinhoei. asm.orgusbio.netmerckmillipore.com This sponge, found in marine environments such as the waters off Okinawa, Japan, is known to be a rich source of a diverse array of bioactive secondary metabolites. asm.orgjst.go.jp The initial isolation of swinholides, including Swinholide A, from T. swinhoei paved the way for the discovery of several other structural analogs, including this compound. asm.orgasm.orgresearchgate.net These compounds are characterized by a unique 42- or 44-membered dimeric lactone ring structure. acs.orgnih.govasm.org The potent biological activities of these molecules, particularly their ability to disrupt the actin cytoskeleton, have driven further research into their natural sources. asm.orgnih.gov

Identification and Characterization of Associated Microbial Producers

While initially isolated from a sponge, subsequent research has strongly indicated that the true producers of swinholides are not the sponges themselves, but rather the vast and complex communities of microorganisms that they host. asm.orgacs.org

A significant breakthrough in understanding the origin of swinholide-related compounds came with the identification of symbiotic bacteria as the biosynthetic source. asm.orgasm.org Specifically, research has pointed to the uncultivated bacterium "Candidatus Entotheonella serta" as a producer of misakinolide, a close structural variant of swinholide. asm.orgasm.orgrsc.org This filamentous bacterium resides within the sponge tissue of Theonella swinhoei. jst.go.jprsc.org Genomic analysis of "Ca. Entotheonella serta" has revealed the presence of the biosynthetic gene clusters responsible for producing these complex polyketides. asm.orgpnas.org This discovery provided unequivocal evidence that symbiotic bacteria are the true chemists behind the production of these potent natural products found in sponges. asm.orgasm.org

Further expanding the known biosynthetic landscape of swinholides, research has demonstrated that various cyanobacteria are also capable of producing these compounds. asm.orgacs.org Swinholide A has been isolated from a field sample of the cyanobacterium Symploca sp., and related compounds called ankaraholides were found in Geitlerinema sp. asm.orgresearchgate.nethebmu.edu.cn More recently, an axenic (pure) culture of the terrestrial cyanobacterium Nostoc sp. was shown to produce swinholide A, and the corresponding swinholide biosynthetic gene cluster was identified in its genome. asm.orgresearchgate.net Additionally, new swinholide-type compounds, named samholides, were isolated from a marine collection of cf. Phormidium sp. acs.org The discovery of swinholide production in these diverse cyanobacterial genera, from both marine and terrestrial environments, highlights the widespread distribution of the genetic machinery for their synthesis. asm.orgnih.gov

Evolutionary Insights into Biosynthetic Origins via Horizontal Gene Transfer

The finding that distantly related bacteria, such as the proteobacterium "Candidatus Entotheonella serta" and various cyanobacteria, can produce structurally similar compounds like swinholides and misakinolides points towards a complex evolutionary history of their biosynthetic pathways. asm.orgnih.gov The high degree of similarity between the swinholide and misakinolide biosynthesis gene clusters, including an almost identical organization of catalytic domains and high nucleotide sequence identity, strongly suggests that horizontal gene transfer has played a crucial role in their evolution. asm.orgnih.govresearchgate.net This process, where genetic material is transferred between different species, would explain how such distantly related microorganisms acquired the ability to synthesize these complex natural products. acs.org Phylogenetic analysis supports the hypothesis that these biosynthetic gene clusters have been exchanged between different bacterial phyla over evolutionary time. acs.org

Compound Names Mentioned

Structural Characterization and Elucidation of Swinholide C

Detailed Stereochemical Assignments and Investigations

The elucidation of the complex stereochemistry of swinholide C and its analogs has been a significant undertaking. The structure of swinholide A, a closely related compound, contains 30 stereocenters. rsc.org The absolute stereostructure of swinholide A was ultimately confirmed through X-ray crystallographic analysis. jst.go.jp For other swinholides, including this compound, stereochemical assignments have been largely determined by detailed analysis of 1D and 2D NMR spectroscopic data, often in conjunction with chemical degradation and comparison to the well-established stereochemistry of swinholide A. researchgate.netjst.go.jp The conserved nature of the polyketide synthase biosynthetic pathways among different swinholide-producing organisms leads to a high degree of stereochemical similarity across the class. researchgate.net

Key Structural Features (e.g., 2-fold Axis of Symmetry)

A key structural feature of many swinholides, including the parent compound swinholide A, is a 2-fold axis of symmetry (C2 symmetry). wikipedia.orgresearchgate.netasm.org This symmetry element means that one half of the dimeric macrolide is a mirror image of the other half, which simplifies the NMR spectra. acs.org For instance, the 13C NMR spectrum of a symmetrical swinholide will show half the number of expected carbon signals for its molecular formula. acs.org However, not all swinholides are perfectly symmetrical. Asymmetric variations, such as swinholide J which has an epoxide on one half of the molecule, have been discovered. researchgate.net this compound itself is an example of an asymmetric derivative, specifically a 29′-O-demethyl analog of swinholide A, meaning one of the methoxy (B1213986) groups present in swinholide A is replaced by a hydroxyl group in this compound. mdpi.comjst.go.jp

Comparison with Related Swinholide Analogs and Congeners

The swinholide family comprises a number of closely related analogs and congeners that exhibit variations in their structure. acs.orgwikipedia.org this compound is differentiated from the parent compound, swinholide A, by the demethylation at the 29'-O-position. mdpi.comjst.go.jp Other analogs include swinholide B (16'-demethyl), swinholide D (15'-O-demethyl), and isoswinholide A, which differs in the regiochemistry of the ring closure. mdpi.comjst.go.jp

Misakinolide A is another closely related dimeric macrolide that differs from swinholide A in the size of the macrolide ring, being a 40-membered ring, and the absence of a double bond in the lactone ring. researchgate.netnih.gov Glycosylated versions, such as ankaraholides A and B, have also been identified. mdpi.comnih.gov These structural variations, often arising from differences in the biosynthetic pathways, provide valuable insights into the structure-activity relationships of this potent class of natural products. nih.gov

Chemical Synthesis Methodologies for Swinholide C and Structural Fragments

Historical Approaches to Total Synthesis of the Swinholide Macrodiolide

The initial forays into the total synthesis of the swinholide framework were landmark achievements in natural product synthesis, undertaken by the research groups of Ian Paterson (1994) and K.C. Nicolaou (1996). nih.gov These early routes established the feasibility of constructing such a complex molecule and are now considered the classical paradigms for polyketide synthesis. nih.gov

Paterson's group completed the first total synthesis of Swinholide A. jst.go.jp A key feature of their strategy was the synthesis of a monomeric seco-acid precursor, followed by a challenging late-stage dimerization and macrolactonization to form the 44-membered ring. jst.go.jp This approach relied heavily on C-C bond formations mediated by preformed organometallic carbon nucleophiles, a hallmark of synthetic strategies of that era. nih.gov

Shortly after, the Nicolaou group reported their total synthesis of Swinholide A, along with its precursor preswinholide A and the monomeric hemiswinholide A. jst.go.jp Their approach also utilized established organometallic-based bond construction methods. A total synthesis of preswinholide A was also independently reported by Nakata in 1996. nih.govjst.go.jp These foundational syntheses, while successful, were notably lengthy and required a large number of steps, setting the stage for the development of more efficient second-generation strategies. nih.gov

Stereoselective Construction of Key Molecular Subunits

The swinholide structure is rich in stereocenters, demanding a high degree of stereocontrol during the synthesis of its constituent fragments. The historical syntheses developed sophisticated methods to build the required molecular subunits with precise stereochemistry.

The Paterson synthesis, for instance, involved the stereocontrolled preparation of two main fragments: a C1-C15 segment and a C19-C32 segment. jst.go.jp The stereochemistry was meticulously installed using a variety of techniques, including substrate-controlled boron-mediated aldol (B89426) reactions of chiral ketones to set contiguous stereocenters. thieme-connect.comnih.gov

Similarly, a study by Keck and Lundquist focused on the stereoselective construction of a C19-C35 subunit. researchgate.net Their approach addressed the difficult anti arrangement of substituents on the pyran ring through methods like stereoselective allylation and Mukaiyama aldol reactions for chain extension. researchgate.net The Nicolaou group's strategy involved preparing a C3–C17 fragment and a C18–C32 fragment, with the latter originating from the chiral pool starting material L-rhamnose. rsc.org

| Synthetic Approach | Key Fragments Synthesized | Core Methodologies for Stereocontrol |

| Paterson (1994) | C1-C15 and C19-C32 segments | Boron-mediated aldol reactions |

| Nicolaou (1996) | C3-C17 and C18-C32 fragments | Chiral pool (L-rhamnose), aldol reactions |

| Keck & Lundquist | C19-C35 segment | Stereoselective allylation, Mukaiyama aldol reaction |

| Krische (2016) | C(19)-C(32) fragment | Site-selective C-H allylation of unprotected diols |

Connecting the elaborate, stereochemically dense fragments is a critical phase of the total synthesis. The pioneering groups devised distinct strategies to achieve this union.

In Paterson's synthesis, an initial attempt at coupling the major fragments via a dicyclohexylboron chloride (cHex₂BCl)-mediated aldol reaction resulted in only moderate diastereoselectivity. thieme-connect.com A more effective strategy was subsequently developed using a Mukaiyama aldol reaction. This involved the reaction of a silyl (B83357) enol ether with an aldehyde fragment, mediated by a Lewis acid (BF₃·OEt₂), to form the crucial C-C bond with high efficiency and the desired stereochemical outcome. The final step to create the macrodiolide was an adventurous site-selective dimerization of the monomeric unit. thieme-connect.com

The Nicolaou group employed a different tactic for their key fragment coupling. They utilized an aldol reaction driven by a chlorotitanium enolate to connect their C3-C17 and C18-C32 fragments, demonstrating another effective application of metal enolate chemistry in a complex setting.

Development of Efficient Synthetic Routes (e.g., Hydrogen-Mediated C-C Bond Formation)

A significant leap in the efficiency of swinholide synthesis was achieved by the group of Michael J. Krische, who reported a 15-step total synthesis of Swinholide A. thieme-connect.com This route is approximately half the length of the original historical syntheses and showcases a modern strategy centered on maximizing efficiency through innovative catalytic methods. nih.govthieme-connect.com

The core of this efficiency lies in the use of hydrogen-mediated C-C bond formations . thieme-connect.com These reactions, also known as catalytic carbonyl reductive couplings, merge both the reduction and the C-C bond-forming events into a single, highly stereoselective step. This approach enhances what is known as "redox-economy" by eliminating the need for separate oxidation-reduction steps and the pre-formation of stoichiometric organometallic reagents, which were central to earlier methods. nih.gov

A key example from this synthesis is a diastereoselective hydrogenative aldol reaction where methyl vinyl ketone is coupled with an aldehyde fragment using a rhodium catalyst under a hydrogen atmosphere. thieme-connect.com This reaction constructs a significant portion of the carbon skeleton with high stereocontrol. Another innovation in the Krische synthesis is the use of site-selective C-H allylation and crotylation on unprotected diols, which dramatically shortens the synthesis of the C(19)-C(32) fragment from as many as 27 steps in previous approaches to just nine. nih.gov The final macrocyclization was achieved via a ring-closing metathesis reaction. thieme-connect.com This modern synthesis represents a paradigm shift, demonstrating how the development of novel catalytic reactions can dramatically streamline the construction of highly complex natural products. nih.gov

| Reaction Type | Reagents/Catalyst | Function in Krische's Synthesis |

| Hydrogenative Aldol Reaction | [Rh(cod)F]OTf, H₂ | Couples methyl vinyl ketone and an aldehyde fragment |

| Mukaiyama Aldol Reaction | TMS enol ether, BF₃·OEt₂ | Couples two advanced aldehyde/ketone fragments |

| Site-Selective C-H Allylation | Iridium catalyst | Forms C-C bonds directly on unprotected diols |

| Ring-Closing Metathesis | Grubbs–Hoveyda II catalyst | Dimerizes and cyclizes the monomer to form the macrodiolide |

Molecular Mechanisms of Biological Action of Swinholide C

Consequential Cellular Perturbations Resulting from Actin Disruption

The profound disruption of the actin cytoskeleton by swinholides leads to significant and widespread cellular consequences. The disassembly of actin filaments results in observable changes in cell morphology; cultured cells exposed to Swinholide A lose their stress fibers and undergo retraction or arborization, eventually leading to cell rounding medchemexpress.com. These morphological changes are a direct result of the collapse of the internal cytoskeletal framework.

The interference with actin dynamics fundamentally compromises numerous essential cellular processes. Actin is integral to cell motility, cytokinesis (the final stage of cell division), and the maintenance of cell structure ucf.edu. By destabilizing actin filaments, swinholides inhibit these processes, which is sufficient to explain their potent cytotoxic effects researchgate.netnih.govexlibrisgroup.com. The ability to induce apoptosis (programmed cell death) is also a documented consequence of the actin depolymerization caused by these compounds abcam.com.

Swinholide C As a Research Tool in Cell Biology

Application as a Biochemical Probe for Investigating Actin Dynamics

Swinholide A serves as a highly specific biochemical probe for studying actin dynamics due to its unique, dual mechanism of action that distinguishes it from other cytoskeletal drugs. nih.gov In vitro and in cultured cells, Swinholide A potently disrupts the actin cytoskeleton by both severing pre-existing actin filaments (F-actin) and sequestering actin monomers (G-actin). researchgate.netnih.gov

Its sequestration mechanism is particularly noteworthy. Unlike other agents such as latrunculins, which bind to actin monomers in a 1:1 ratio, Swinholide A stabilizes G-actin into non-functional dimers. nih.govresearchgate.net It achieves this with a binding stoichiometry of one molecule of Swinholide A to two molecules of actin, effectively removing actin monomers from the pool available for polymerization. researchgate.netcaymanchem.com This dimer-stabilizing activity is a direct consequence of its C2-symmetric chemical structure. researchgate.net

This distinct mode of action allows researchers to investigate specific aspects of actin dynamics. For instance, its effects on the actin cytoskeleton have been characterized as being more similar to those of latrunculins than cytochalasins. researchgate.net By comparing the cellular effects of Swinholide A with other actin-perturbing substances, scientists can delineate the specific consequences of actin dimer sequestration versus other forms of disruption. nih.govnih.gov This has been applied in diverse research areas, from studying alterations in cytoplasmic streaming in plant cells to investigating the remarkable stability of the axonal periodic scaffold in neurons. nih.govbiorxiv.org

Utility in Mechanistic Studies of Cytoskeletal Regulation

Swinholide A's ability to specifically and potently disrupt actin filaments makes it an excellent tool for probing the regulatory role of the actin cytoskeleton in a wide array of cellular processes beyond structural support. By observing the downstream effects of actin perturbation, researchers have uncovered critical links between cytoskeletal integrity and other signaling pathways.

One significant area of study is the regulation of gene expression. Research has shown that an intact actin cytoskeleton is essential for restraining the transcription factor Nrf2 in the cytoplasm via its anchor protein Keap1. pnas.org Treatment of cells with Swinholide A disrupts the actin filament network that scaffolds Keap1, leading to the release and nuclear translocation of Nrf2, which in turn activates cytoprotective genes. pnas.org This demonstrates a direct mechanical link between cytoskeletal structure and a vital stress-response pathway.

Similarly, Swinholide A has been instrumental in studying cell cycle control. Studies using mechanistically distinct inhibitors of actin polymerization, including Swinholide A, Latrunculin B, and Cytochalasin D, revealed that cytoskeletal integrity is required for the mitogen-dependent induction of cyclin D1 and the subsequent phosphorylation of the retinoblastoma protein (pRb). nih.gov These events are critical for progression through the G1 phase of the cell cycle, indicating that the actin cytoskeleton acts as a regulatory hub for proliferative signals. nih.gov

Furthermore, Swinholide A has been used to investigate the regulation of the L-arginine/nitric oxide (NO) pathway in endothelial cells. nih.gov Treatment of pulmonary artery endothelial cells with Swinholide A was found to decrease L-arginine uptake, which subsequently limited NO production. nih.gov This suggests that the state of actin microfilaments regulates the efficiency of substrate transport, thereby controlling the output of crucial signaling molecules like NO. nih.govcapes.gov.br

Strategies for Designing Simplified Actin-Binding Agents based on Swinholide Scaffold

The complex yet well-defined structure of Swinholide A and the detailed understanding of its interaction with actin provide a valuable foundation for the rational design of new, simplified actin-binding molecules. nih.gov High-resolution X-ray crystallography has revealed the precise binding site of Swinholide A on actin. researchgate.netresearchgate.net Each half of the symmetric macrolide occupies the hydrophobic cleft between subdomains 1 and 3 of an actin monomer, a site that is critical for actin polymerization and is also targeted by several other toxins and actin-binding proteins. researchgate.netnih.gov

This detailed structural information serves as a blueprint for designing novel agents. nih.gov The goal of such strategies is to create smaller, less complex molecules that mimic the key interactions of the Swinholide A scaffold but are easier to synthesize and modify. nih.gov By preserving the pharmacophore responsible for binding to this critical actin site, it may be possible to develop new chemical probes or therapeutic agents with tailored activities.

The unique C2-symmetric structure of Swinholide A, which enables it to bridge and stabilize two actin monomers simultaneously, is a key feature that medicinal chemists can leverage. researchgate.net Designing simplified scaffolds that can replicate this bivalent interaction is a promising strategy for developing new classes of actin-dimerizing agents. These efforts could lead to novel research tools with enhanced properties or to therapeutic agents that can modulate actin dynamics in disease states. nih.gov

Future Research Directions for Swinholide C

Development of Advanced and Divergent Synthetic Methodologies for Analog Generation

The structural complexity of swinholides, characterized by a 44-membered dimeric macrolide ring and numerous stereocenters, presents a formidable challenge for chemical synthesis. datapdf.com While total syntheses of swinholide A have been accomplished, these routes are often linear and lengthy, limiting the practical generation of diverse analogs for structure-activity relationship (SAR) studies. nih.gov

Future synthetic efforts should be directed towards:

Convergent and Modular Strategies: Developing highly convergent synthetic routes where large, complex fragments are synthesized independently and then coupled late in the synthesis is a priority. beilstein-journals.orgnih.gov This approach, in contrast to linear syntheses, allows for greater flexibility and efficiency in creating a library of analogs by simply modifying one of the initial fragments.

Novel C-C Bond Forming Reactions: Exploration of modern catalytic methods for C-C bond formation could significantly shorten synthetic pathways. For example, hydrogen-mediated reductive aldol (B89426) reactions and advanced metathesis strategies (e.g., successive cross-metathesis-ring-closing metathesis) have shown promise in streamlining the assembly of the polyketide backbone. nih.gov

Chemoenzymatic Synthesis: Combining the strengths of chemical synthesis and enzymatic catalysis offers a powerful approach. Enzymes could be used to install specific stereocenters with high fidelity, overcoming challenges in purely chemical methods. nih.gov For instance, tailoring enzymes from the swinholide biosynthetic pathway could be used to modify synthetically derived precursors.

| Synthetic Strategy | Advantage for Analog Generation | Example Reaction/Method |

| Convergent Synthesis | Allows for rapid diversification by modifying individual fragments before coupling. | Late-stage fragment coupling (e.g., esterification, metathesis). nih.gov |

| Modular Synthesis | Enables systematic modification of specific regions of the molecule. beilstein-journals.orgresearchgate.net | Building block approach where different modules can be swapped in or out. |

| Catalytic Methods | Increases efficiency and reduces step count. | Iridium-catalyzed C-allylation, Mukaiyama aldol reaction. nih.gov |

| Chemoenzymatic Synthesis | Provides high stereoselectivity for specific transformations. | Toluene dioxygenase-mediated dihydroxylation, enzymatic tailoring. nih.gov |

High-Resolution Structural Biology of Swinholide C in Complex with Target Proteins

Swinholide A is known to exert its cytotoxic effects by binding to actin, sequestering actin dimers and disrupting the actin cytoskeleton. nih.govabcam.com A high-resolution X-ray crystal structure of Swinholide A bound to two actin molecules has been instrumental in understanding its mechanism. nih.govresearchgate.net However, static crystal structures provide a limited view of this dynamic interaction.

Future research in this area should include:

Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM allow for the high-resolution structure determination of protein complexes in a near-native state, often capturing multiple conformational states from a single sample. nih.govnih.gov Applying cryo-EM to the this compound-actin complex could reveal dynamic aspects of the interaction and provide insights into how the binding event influences actin filament dynamics.

Structural Studies with Modified Actin: Determining the structures of this compound in complex with different isoforms of actin or actin mutants would illuminate the specific residues and domains critical for the interaction. This could explain potential isoform-specific effects and guide the design of more selective analogs.

Integrative Structural Biology: Combining high-resolution techniques like X-ray crystallography and cryo-EM with lower-resolution methods such as small-angle X-ray scattering (SAXS) and computational modeling can provide a more complete picture of the complex's structure and dynamics in solution. nih.govdesy.de This integrative approach is crucial for understanding large, flexible protein assemblies.

Identification and Characterization of Additional Molecular Targets Beyond Actin

While actin is the primary and most well-characterized target of the swinholide family, the possibility of other biologically relevant molecular targets cannot be excluded. The profound cytotoxic effects of these compounds may arise from a combination of actin disruption and interactions with other cellular components.

Future research should focus on:

Affinity-Based Proteomics: Designing and synthesizing this compound-based affinity probes (e.g., biotinylated or photo-crosslinkable analogs) would enable the capture and identification of binding partners from cell lysates. Subsequent mass spectrometry-based proteomic analysis could reveal novel targets.

Phenotypic Screening and Systems Biology: High-content cellular imaging and other phenotypic screening approaches can provide clues to cellular pathways affected by this compound that are not immediately attributable to actin disruption. Correlating these phenotypic fingerprints with transcriptomic or proteomic data could point towards new mechanisms and targets.

Computational Target Prediction: As computational algorithms for target prediction improve, in silico screening of this compound against databases of protein structures could generate hypotheses for new targets that can then be validated experimentally.

Approaches to Engineered Biosynthesis for Novel this compound Derivatives

Manipulating the biosynthetic machinery of swinholide production offers a powerful and sustainable route to novel derivatives that may be inaccessible through chemical synthesis. rsc.org By understanding and modifying the 'swi' gene cluster, it is possible to generate a wide array of new compounds with potentially improved therapeutic properties.

Key approaches for future research include:

Heterologous Expression: Expressing the entire 'swi' gene cluster in a genetically tractable host organism, such as Streptomyces or E. coli, would facilitate easier genetic manipulation and potentially higher yields compared to the native producer.

Combinatorial Biosynthesis: This involves creating hybrid PKS enzymes by swapping domains or modules between the swinholide pathway and those from related natural products (e.g., misakinolide). This could lead to the production of completely novel polyketide backbones.

Precursor-Directed Biosynthesis: Feeding the producing organism with synthetic analogs of the natural biosynthetic precursors (e.g., modified extender units) can lead to their incorporation into the final swinholide structure, a technique known as mutasynthesis.

Enzyme Engineering: Site-directed mutagenesis of key enzymes, particularly the tailoring enzymes and AT domains, can alter their substrate specificity or reaction outcome. biorxiv.org For example, engineering a hydroxylase to act on a different position of the macrolide ring could generate a novel isomer with distinct biological activity. amanote.com

Q & A

Q. What is the molecular structure of Swinholide A, and how does its symmetry influence biological activity?

Swinholide A is a 44-membered macrodiolide with a dimeric structure originally isolated from the marine sponge Theonella swinhoei. Its symmetrical architecture is critical for binding two actin molecules, forming a 2:1 actin-Swinholide A complex stabilized by hydrogen bonds and hydrophobic interactions . High-resolution (2 Å) X-ray crystallography confirms this interaction, revealing that symmetry is essential for potency; analogs like isoswinholide A (asymmetric) show significantly reduced cytotoxicity . The macrodiolide ring enables actin dimer sequestration, leading to filament destabilization and apoptosis .

Q. What synthetic strategies are foundational to Swinholide A’s total synthesis?

Early syntheses by Paterson (1994) and Nicolaou (1996) relied on stepwise ester/lactone bond formations and aldol-mediated fragment couplings, requiring 16–27 steps for key intermediates . Modern approaches emphasize catalytic enantioselective methods, such as hydrogen-mediated C–C bond formation and cross-metathesis (CM)-ring-closing metathesis (RCM), reducing steps to 9–16 while preserving stereochemical fidelity . For example, Krische’s team achieved macrocyclization via CM-RCM using fragments derived from (S)-1,3-butanediol and optimized Tsuji-Trost cyclization .

Q. How does Swinholide A disrupt actin dynamics, and what are its measurable biological effects?

Swinholide A binds actin dimers with a dissociation constant (Kd) of ~50 nM, stabilizing them and preventing filament assembly. This disrupts cytoskeletal dynamics, inducing apoptosis in tumor cell lines (e.g., IC50 = 0.03–0.04 µg/mL for L1210 and KB cells) . Its mechanism involves cleaving actin filaments into short oligomers, as observed in fluorescence microscopy and sedimentation assays .

Advanced Research Questions

Q. How do site-selective C–H allylation and transfer hydrogenation improve synthetic efficiency?

Recent methodologies bypass traditional stoichiometric organometallic reagents by employing dual catalytic systems. For example, Grubbs-Hoveyda catalysts enable site-selective C–H allylation of unprotected diols, while transfer hydrogenation directly converts low-value alcohols into advanced intermediates. This reduces protecting group manipulations and oxidation-reduction steps, achieving a 9-step synthesis of premisakinolide A (a key Swinholide A substructure) with >90% stereoselectivity . NMR-guided optimization of vinyl pyran/iodo ether cross-metathesis further enhances yield (75–85%) .

Q. What experimental challenges arise in macrocyclization, and how are stereochemical errors mitigated?

Macrocyclization of Swinholide A’s 44-membered ring is prone to epimerization and oligomerization. Paterson’s synthesis addressed this via Yamaguchi esterification under high dilution (0.001 M), achieving 22% yield . Krische’s CM-RCM approach minimizes side reactions by pre-organizing fragments with tert-butyldimethylsilyl (TBS) groups, ensuring correct diene geometry . Additionally, Crabtree hydrogenation selectively reduces C25–C26 double bonds without disrupting C–I bonds, preserving stereochemistry .

Q. How do structural modifications (e.g., ring size, substituents) affect actin binding and cytotoxicity?

- Ring size : Hemiswinholide A (22-membered monomer) shows >100-fold lower cytotoxicity than Swinholide A, confirming the necessity of the 44-membered dimer .

- Substituents : Removal of the C15–C16 diene (via hydrogenation) reduces actin affinity by 80%, while C33–C34 methylation enhances metabolic stability .

- Symmetry : Asymmetric analogs (e.g., symplocolide A) exhibit hybrid activity but require co-crystallography to validate binding modes .

Methodological Insights

- Contradictions in Structural Assignments : Initial misassignment of Swinholide A as a 22-membered monomer (1985) was corrected via X-ray crystallography (1993), highlighting the need for multi-technique validation .

- Machine Learning in Discovery : SMART 2.0 NMR analysis accelerated identification of swinholide-like derivatives (e.g., symplocolide A) from complex marine extracts, reducing isolation time by 60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.